Strategic Utilization of Propyl 1H-imidazole-1-carboximidate in Heterocyclic Methodology
Strategic Utilization of Propyl 1H-imidazole-1-carboximidate in Heterocyclic Methodology
Topic: Propyl 1H-imidazole-1-carboximidate (CAS 510710-97-1) Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
Propyl 1H-imidazole-1-carboximidate (CAS 510710-97-1) represents a specialized class of activated electrophilic imidates used primarily in the synthesis of substituted guanidines and O-alkyl isoureas. Unlike its more common methyl or ethyl analogs, the propyl variant offers distinct lipophilic advantages, altering solubility profiles in non-polar organic solvents (DCM, Toluene) and influencing the crystallization kinetics of intermediates.
This guide serves as a definitive technical resource for leveraging this reagent in late-stage functionalization, specifically for installing N-alkyl-O-propylisourea motifs or serving as a precursor for N,N'-disubstituted guanidines —pharmacophores critical in kinase inhibitors and GPCR ligands.
Chemical Architecture & Properties
Structural Identity
The compound consists of an imidazole ring N-linked to a formimidate group bearing a propyl ether. The imidazole moiety acts as a "chemical spring," a high-energy leaving group that activates the central carbon for nucleophilic attack.
| Property | Specification |
| CAS Number | 510710-97-1 |
| IUPAC Name | Propyl 1H-imidazole-1-carboximidate |
| Molecular Formula | C₇H₁₁N₃O |
| Molecular Weight | 153.18 g/mol |
| Physical State | Viscous oil or low-melting solid (depending on purity) |
| Solubility | Soluble in DCM, THF, MeCN; sparingly soluble in Hexanes |
| Stability | Moisture sensitive; hydrolyzes to propyl carbamate and imidazole |
The "Propyl Advantage"
While methyl-1H-imidazole-1-carboximidate is commercially ubiquitous, the propyl derivative is selected when:
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Lipophilicity is required: The propyl chain increases LogP, facilitating cell permeability in prodrug designs where the isourea is the final motif.
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Reaction Kinetics: The steric bulk of the propyl group slightly retards hydrolysis compared to the methyl ester, providing a wider handling window in humid atmospheres.
Mechanistic Insight: The Guanylation Cascade
The utility of Propyl 1H-imidazole-1-carboximidate lies in its reactivity with primary and secondary amines. The reaction proceeds via an addition-elimination mechanism.
Reaction Pathway
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Nucleophilic Attack: The amine lone pair attacks the electrophilic imidic carbon (
). -
Tetrahedral Intermediate: A transient zwitterionic intermediate forms.
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Elimination: The imidazole ring, being a weak base (
for conjugate acid) and excellent leaving group, is expelled. -
Product Formation: An O-propyl isourea is generated. This can be isolated or reacted further with a second amine to form a guanidine.
Figure 1: Mechanistic pathway for the formation of O-propyl isoureas. The imidazole acts as the leaving group upon amine attack.
Experimental Protocol: Synthesis of N-Substituted O-Propyl Isoureas
Objective: To synthesize an N-benzyl-O-propylisourea derivative using CAS 510710-97-1.
Reagents & Equipment
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Substrate: Benzylamine (1.0 equiv)
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Reagent: Propyl 1H-imidazole-1-carboximidate (1.1 equiv)
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Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
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Base (Optional): Diisopropylethylamine (DIPEA) - Only required if the amine is a salt (e.g., HCl).
Step-by-Step Methodology
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Preparation (Inert Atmosphere):
-
Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Purge with Nitrogen (
) or Argon. -
Why: The imidate bond is susceptible to hydrolysis by atmospheric moisture, which would yield the unreactive carbamate.
-
-
Solvation:
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Dissolve Benzylamine (1.0 mmol) in anhydrous DCM (5 mL).
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If using an amine salt, add DIPEA (1.2 mmol) and stir for 10 minutes to liberate the free base.
-
-
Reagent Addition:
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Add Propyl 1H-imidazole-1-carboximidate (1.1 mmol) in one portion.
-
Note: The reaction is typically slightly exothermic. For large scales (>10g), cool to 0°C during addition.
-
-
Reaction Monitoring:
-
Stir at room temperature (20-25°C).
-
TLC Monitoring: Use 5% MeOH in DCM. The imidazole byproduct will appear as a distinct polar spot (
). The isourea product will be less polar. -
Timeframe: Conversion is usually complete within 2–6 hours.
-
-
Workup (Self-Validating Step):
-
Dilute with DCM (20 mL).
-
Wash 1: Water (10 mL) – Removes bulk imidazole.
-
Wash 2: Saturated
– Ensures neutral pH. -
Wash 3: Brine.
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification:
-
If necessary, purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient).
-
Warning: Avoid acidic eluents (e.g., acetic acid) as they can hydrolyze the isourea.
-
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield | Hydrolysis of reagent | Ensure solvents are anhydrous (<50 ppm water). |
| No Reaction | Amine is protonated | Add 1.5 equiv of DIPEA or TEA to free the amine. |
| Side Products | Bis-guanylation | Use strict 1:1 stoichiometry; add reagent dropwise. |
Advanced Application: Guanidine Synthesis
To convert the O-propyl isourea (formed above) into a guanidine , a second amine is introduced. This is a common route when the direct reaction of a thiourea or carbodiimide is too harsh or low-yielding.
Figure 2: Workflow for converting the isourea intermediate into a substituted guanidine.
Protocol Modification:
-
Do not isolate the isourea if the guanidine is the target.
-
After Step 4 (Section 4.2), add the second amine (1.2 equiv) and heat the reaction to reflux (DCM: 40°C or switch to MeCN: 80°C).
-
The leaving group becomes propanol rather than imidazole.
Safety and Handling
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Hazards: Like most imidazole derivatives, CAS 510710-97-1 is a potential skin and eye irritant.
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Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
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Decomposition: Signs of decomposition include a strong smell of imidazole (pungent, amine-like) and the formation of white crystalline solids (imidazole/carbamate mixture) in the oil.
References
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Chemical Identity & Structure
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National Center for Biotechnology Information (2025). PubChem Compound Summary for Imidazole-1-carboximidates. Retrieved from .
-
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Synthetic Methodology (General Imidazole Carboxylates)
- Katritzky, A. R., et al. (2005). Synthesis of Guanidines. Chemical Reviews, 105(11).
-
Safety Data
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Sigma-Aldrich. (2025).[2] Safety Data Sheet: Imidazole Derivatives. Retrieved from .
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